molecular formula C21H19N3O3 B5499886 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide

2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide

Cat. No. B5499886
M. Wt: 361.4 g/mol
InChI Key: HVRCWDLURPTIBO-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide, also known as CDMIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. CDMIA is a member of the acrylamide family, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The exact mechanism of action of 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. Additionally, this compound has been reported to inhibit the activity of the NF-κB pathway, a key regulator of inflammation. This compound has also been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been reported to induce cell cycle arrest and inhibit cell proliferation. This compound has also been shown to reduce the production of inflammatory cytokines in immune cells, leading to a reduction in inflammation. In bacterial cells, this compound has been reported to disrupt the bacterial cell membrane, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide is its broad spectrum of biological activities, which makes it a potential candidate for the development of drugs for a range of diseases. Another advantage is its relatively simple synthesis method. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound in more detail, which could lead to the development of more effective drugs based on this compound. Finally, further research is needed to investigate the potential applications of this compound in the treatment of other diseases, such as infectious diseases and neurological disorders.

Synthesis Methods

2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide can be synthesized using a multi-step reaction sequence. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with 2-methylindole-3-carboxaldehyde in the presence of sodium hydroxide to form the intermediate compound. The intermediate is then reacted with acryloyl chloride in the presence of triethylamine to form the final product, this compound. The synthesis of this compound has been reported in the literature, and the purity and yield of the compound can be optimized by modifying the reaction conditions.

properties

IUPAC Name

(E)-2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-13-17(16-6-4-5-7-18(16)23-13)10-14(12-22)21(25)24-19-11-15(26-2)8-9-20(19)27-3/h4-11,23H,1-3H3,(H,24,25)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRCWDLURPTIBO-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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